4-Nitro vs. 7-Nitro Substitution: nNOS Inhibitory Potency Class Comparison
In the indazole series, moving the nitro group from position 7 (7‑nitroindazole) to position 4 (4‑nitroindazole) retains potent nNOS inhibitory activity. The 4‑nitroindazole scaffold was shown to inhibit nNOS with an IC50 comparable to 7‑NI in enzymatic assays, establishing the 4‑nitro substitution as a viable pharmacophoric alternative [1]. The target compound extends this 4‑nitro core with additional substituents (3‑cyclopropyl and N1‑methoxypyridylmethyl) that are not present in simple 4‑nitroindazole. Direct IC50 data for the fully substituted target molecule are not publicly available; the evidence is therefore class‑level inference from the 4‑nitroindazole pharmacophore.
| Evidence Dimension | nNOS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for 3-cyclopropyl-N1-(6-methoxypyridin-2-yl)methyl-4-nitroindazole |
| Comparator Or Baseline | 4-Nitroindazole: IC50 ~1.3 µM against rat nNOS (BindingDB record); 7-Nitroindazole: IC50 ~0.9 µM [1][2] |
| Quantified Difference | Cannot be calculated due to absent target data; class expectation is low‑micromolar nNOS inhibition based on the 4‑nitroindazole core |
| Conditions | Rat nNOS expressed in HEK293T cells; preincubation 30 min; A23187-induced activation [2] |
Why This Matters
Confirms that the 4‑nitroindazole core maintains nNOS potency comparable to 7‑NI, providing a validated starting point for the additional substituents present in the target compound and making 4‑nitro substitution a credible design choice for researchers seeking alternatives to the 7‑NI scaffold.
- [1] Boulouard, M. et al. (2007) '4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase', Bioorganic & Medicinal Chemistry Letters, 17(11), pp. 3177–3180. View Source
- [2] BindingDB. IC50 record for 4-nitroindazole against rat nNOS. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50248382 View Source
